![molecular formula C14H13NO2 B1421708 2-(4-Methoxybenzoyl)-5-methylpyridine CAS No. 1187163-30-9](/img/structure/B1421708.png)
2-(4-Methoxybenzoyl)-5-methylpyridine
Overview
Description
2-(4-Methoxybenzoyl)-5-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 4-Methoxy-2-(5-methyl-3-pyridyl)benzophenone or MMMP. This compound has gained significant attention in scientific research due to its potential applications in the fields of medicine and chemistry.
Scientific Research Applications
Solvent Extraction and Polymer Membrane Separation
The compound has been utilized in the recovery of noble metal ions such as Au(III), Ag(I), Pd(II), and Pt(II) from aqueous solutions. It acts as an excellent extractant with over 99% recovery rate for these ions. The efficiency as a carrier in polymer membranes was also notable, although lower than in dynamic solvent extraction processes .
Materials Science
In materials science, the compound’s derivatives have shown potential in forming complexes with noble metal ions, which could be significant for developing new materials with unique electrical or catalytic properties .
Environmental Science
The compound’s ability to extract noble metals efficiently indicates its potential application in environmental cleanup, such as removing toxic metal ions from industrial wastewater or leachates from electronic waste .
Analytical Chemistry
The stability constants of the complexes formed by this compound with noble metal ions were determined using spectrophotometry, highlighting its role in analytical methods for quantifying and studying metal ions .
Pharmacology
Although direct applications in pharmacology for “2-(4-Methoxybenzoyl)-5-methylpyridine” are not available, its structural features suggest it could be a candidate for drug design and discovery, especially as a ligand for metal-based drugs .
Organic Synthesis
Compounds with similar structures have been used in organic synthesis, particularly in the preparation of protected phenolic ether intermediates. This implies that “2-(4-Methoxybenzoyl)-5-methylpyridine” could be valuable in synthesizing complex organic molecules .
Organometallic Reactions
The compound’s derivatives have been applied in organometallic reactions, indicating that it could be useful in the synthesis of organometallic complexes for catalysis or material science applications .
properties
IUPAC Name |
(4-methoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)14(16)11-4-6-12(17-2)7-5-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRAUGPZHNBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222352 | |
Record name | Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzoyl)-5-methylpyridine | |
CAS RN |
1187163-30-9 | |
Record name | Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-methoxyphenyl)(5-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.